molecular formula C22H28N2O2 B3030012 tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate CAS No. 854038-91-8

tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate

Cat. No. B3030012
CAS RN: 854038-91-8
M. Wt: 352.5
InChI Key: WYPGAZRNYWLYGQ-UHFFFAOYSA-N
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Description

“tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate” is a chemical compound with the CAS Number: 91189-19-4 . It has a molecular weight of 352.48 and its IUPAC name is tert-butyl (1-benzhydryl-3-azetidinyl)methylcarbamate .


Synthesis Analysis

The synthesis of this compound involves several stages. One method involves the use of sodium hydride in tetrahydrofuran, followed by the addition of dimethyl sulfate . The reaction mixture is stirred for a period of time, decomposed with water, and then extracted with dichloromethane . The organic layer is then dried and the solvent is evaporated. The residue is purified by HPLC .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H28N2O2 . The InChI Code for this compound is 1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-17-15-24(16-17)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3,(H,23,25) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the precursor with sodium hydride and dimethyl sulfate . Further details about the chemical reactions involved in the synthesis of this compound can be found in the referenced materials .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Natural Product Synthesis

Tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate: serves as an intermediate in the synthesis of natural products. For instance, it plays a crucial role in the preparation of jaspine B, a compound isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines .

Safety And Hazards

This compound is classified under the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23(4)19-15-24(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPGAZRNYWLYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703324
Record name tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate

CAS RN

854038-91-8
Record name tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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